

An In-depth Technical Guide to Allyl(tert-butyl)dimethylsilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl(tert-butyl)dimethylsilane**

Cat. No.: **B1278986**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **allyl(tert-butyl)dimethylsilane**, a versatile organosilicon compound. The information presented herein is intended to support researchers, scientists, and professionals in drug development and other chemical sciences in understanding and utilizing this reagent effectively. This guide covers its fundamental chemical and physical properties, synthesis, reactivity, and key applications, with a focus on practical experimental details and safety considerations.

Core Properties and Data

Allyl(tert-butyl)dimethylsilane is a valuable reagent in organic synthesis, primarily utilized for the introduction of the allyl group and as a precursor for various silicon-containing compounds. Its unique combination of a reactive allyl group and a sterically demanding tert-butyldimethylsilyl moiety confers specific reactivity and stability.

Table 1: Physical and Chemical Properties of **Allyl(tert-butyl)dimethylsilane**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₀ Si	[1] [2] [3]
Molecular Weight	156.34 g/mol	[1] [2] [3]
Appearance	Colorless to almost colorless clear liquid	[1] [4]
Boiling Point	152 °C	[1] [4]
Density	0.77 g/mL at 20 °C	[1]
Refractive Index (n ₂₀ /D)	1.440	[1]
Flash Point	34 °C	[4]
CAS Number	74472-22-3	[1] [2] [4]

Table 2: Key Identifiers for **Allyl(tert-butyl)dimethylsilane**

Identifier	Value	Reference(s)
IUPAC Name	(tert-Butyldimethylsilyl)prop-2-ene	
Synonyms	Allyl(dimethyl)(2-methyl-2-propanyl)silane	[2]
PubChem CID	10511119	[1]
Reaxys Registry Number	4653367	[4]

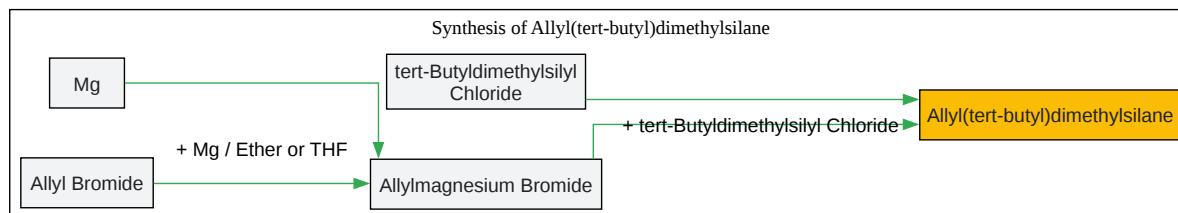
Synthesis of Allyl(tert-butyl)dimethylsilane

The synthesis of **allyl(tert-butyl)dimethylsilane** can be achieved through several methods. The most common and practical approach involves the reaction of a silyl halide with an allyl organometallic reagent, such as a Grignard reagent.

2.1. Grignard Reaction Method (General Protocol)

This method involves the preparation of allylmagnesium bromide followed by its reaction with tert-butyldimethylsilyl chloride.

Experimental Protocol:


Materials:

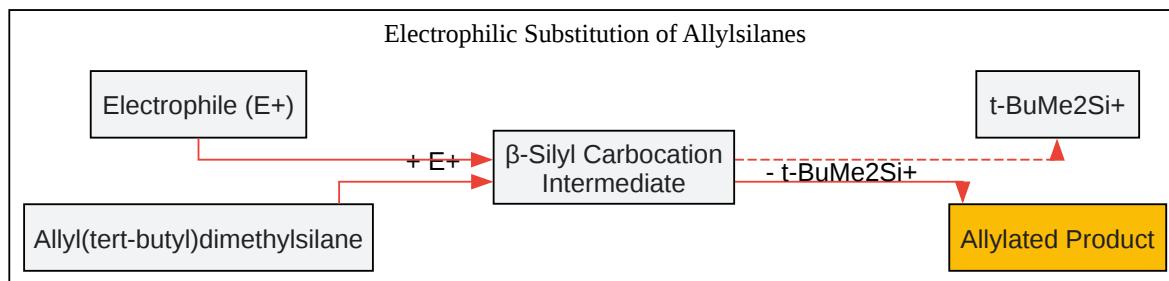
- Magnesium turnings
- Allyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- tert-Butyldimethylsilyl chloride
- Iodine (crystal, as initiator)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Preparation of Allylmagnesium Bromide:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
 - Add a small crystal of iodine to the flask.
 - Add a small portion of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
 - Once the reaction starts (indicated by a color change and gentle reflux), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[\[5\]](#)
 - After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[\[2\]](#)

- Reaction with tert-Butyldimethylsilyl Chloride:
 - Cool the freshly prepared allylMagnesium bromide solution to 0 °C using an ice bath.
 - Add a solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Work-up and Purification:
 - Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether (2 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure.
 - Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure **allyl(tert-butyl)dimethylsilane**.

[Click to download full resolution via product page](#)


Caption: Grignard synthesis of **allyl(tert-butyl)dimethylsilane**.

Reactivity and Applications

Allyl(tert-butyl)dimethylsilane is a versatile reagent in organic synthesis, primarily due to the reactivity of the allyl-silicon bond.

3.1. Electrophilic Substitution

The C-Si bond in allylsilanes is susceptible to cleavage by electrophiles. The reaction proceeds via a stabilized β -silyl carbocation intermediate, leading to the formation of a new carbon-electrophile bond at the γ -position of the original allylsilane.^{[1][4]}

[Click to download full resolution via product page](#)

Caption: Mechanism of electrophilic substitution.

3.2. Use as a Protecting Group for Alcohols

While less common than other silyl ethers, the allyl(tert-butyl)dimethylsilyl group can be used to protect alcohols. The introduction is analogous to other silyl ether formations, and the deprotection can be achieved under specific conditions. However, the primary use of **allyl(tert-butyl)dimethylsilane** is not as a standard protecting group. More commonly, related silyl halides are used for protection. For completeness, a general protocol for the protection of an alcohol with a silyl chloride and deprotection is provided.

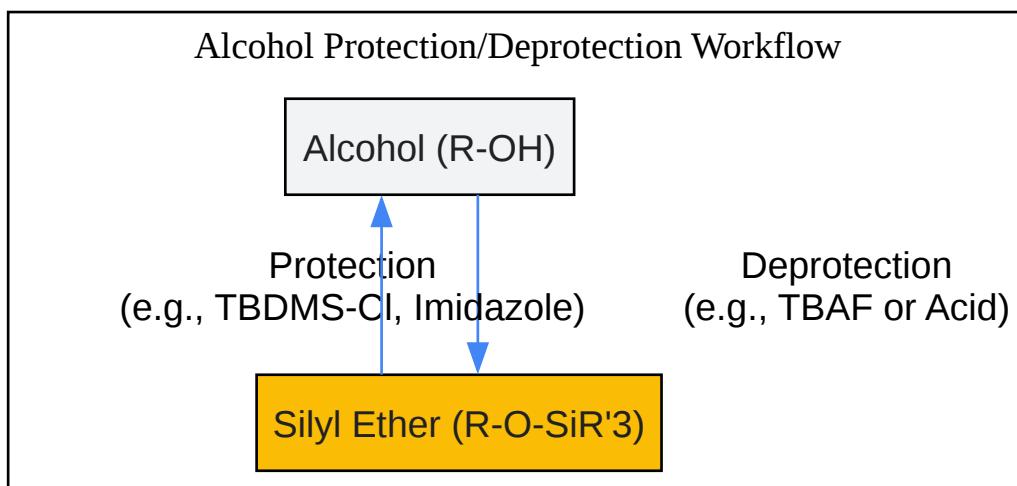
Experimental Protocol: Protection of a Primary Alcohol (General)

Materials:

- Primary alcohol
- tert-Butyldimethylsilyl chloride (TBDMS-Cl) (as a representative silyl chloride)
- Imidazole or triethylamine
- Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the alcohol (1.0 equivalent) and imidazole (2.2 equivalents) or triethylamine (1.5 equivalents) in anhydrous DMF or DCM.[\[6\]](#)
- Add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the stirred solution at room temperature under an inert atmosphere.[\[6\]](#)
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Extract the product with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by flash column chromatography.


Experimental Protocol: Deprotection of a tert-Butyldimethylsilyl Ether using TBAF

Materials:

- Silyl ether
- Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
- Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the silyl ether (1.0 equivalent) in THF.[\[7\]](#)
- Add TBAF solution (1.1-1.5 equivalents) dropwise at 0 °C or room temperature.[\[3\]](#)[\[7\]](#)
- Stir the reaction and monitor by TLC.
- Upon completion, dilute the reaction mixture with DCM and wash with water and brine.[\[7\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the resulting alcohol by flash column chromatography.

[Click to download full resolution via product page](#)

Caption: General alcohol protection and deprotection workflow.

3.3. Cross-Coupling Reactions

Allylsilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, with aryl or vinyl halides/triflates to form new carbon-carbon bonds. These reactions often require an activator, such as a fluoride source, to generate a more reactive pentacoordinate silicate intermediate.

General Reaction Conditions:

- Catalyst: A palladium(0) source, such as $\text{Pd}(\text{PPh}_3)_4$ or generated in situ from a Pd(II) precursor.^[1]
- Ligand: Phosphine ligands like triphenylphosphine are commonly used.^[1]
- Activator: A fluoride source like TBAF is often necessary.^[1]
- Solvent: Anhydrous solvents such as THF or DMF are typically used.
- Temperature: Reactions are often run at elevated temperatures.^[4]

Spectral Data

Detailed spectral analysis is crucial for the characterization of **allyl(tert-butyl)dimethylsilane**.

Below are the expected spectral features based on its structure and data from similar compounds.

4.1. ^1H NMR Spectroscopy

- Allyl Protons:

- A multiplet around 5.7-5.9 ppm corresponding to the internal vinyl proton (-CH=).
- Two multiplets around 4.8-5.0 ppm for the terminal vinyl protons (=CH₂).
- A doublet around 1.5-1.7 ppm for the allylic methylene protons (-CH₂-Si).

- tert-Butyl Group:

- A singlet at approximately 0.9 ppm integrating to 9 protons.

- Dimethylsilyl Group:

- A singlet around 0.05 ppm integrating to 6 protons.

4.2. ^{13}C NMR Spectroscopy

- Allyl Carbons:

- A peak around 134-136 ppm for the internal vinyl carbon (-CH=).
- A peak around 112-114 ppm for the terminal vinyl carbon (=CH₂).
- A peak around 23-25 ppm for the allylic methylene carbon (-CH₂-Si).

- tert-Butyl Group:

- A quaternary carbon peak around 18-20 ppm.
- A methyl carbon peak around 26-28 ppm.

- Dimethylsilyl Group:

- A peak for the methyl carbons attached to silicon at approximately -3 to -4 ppm.

4.3. Infrared (IR) Spectroscopy

- C=C Stretch: A peak around 1630 cm^{-1} characteristic of the alkene double bond.
- =C-H Stretch: Peaks just above 3000 cm^{-1} (e.g., $\sim 3075\text{ cm}^{-1}$) for the vinyl C-H bonds.
- C-H Stretch (Alkyl): Strong peaks below 3000 cm^{-1} for the C-H bonds of the alkyl groups.
- Si-C Stretch: Peaks in the fingerprint region, typically around 830 cm^{-1} and 1250 cm^{-1} , associated with the Si-C bonds.[8]

4.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 156. Key fragmentation patterns would include:

- Loss of a methyl group (-15) to give a fragment at m/z 141.
- Loss of the allyl group (-41) to give a fragment at m/z 115.
- Loss of the tert-butyl group (-57) to give a fragment at m/z 99, which is often a prominent peak in tert-butyldimethylsilyl compounds.

Safety and Handling

Allyl(tert-butyl)dimethylsilane is a flammable liquid and should be handled with appropriate safety precautions.

- Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Keep away from heat, sparks, and open flames.[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere as it is moisture-sensitive.[4]

- Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of **allyl(tert-butyl)dimethylsilane** for its effective and safe use in a research and development setting. For specific applications, it is always recommended to consult the primary literature for detailed experimental procedures and to perform a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 5. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Allyl(tert-butyl)dimethylsilane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278986#allyl-tert-butyl-dimethylsilane-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com